molecular formula C6H5F3N2O2 B1208076 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate CAS No. 81265-32-9

2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate

Cat. No.: B1208076
CAS No.: 81265-32-9
M. Wt: 194.11 g/mol
InChI Key: VHSLGTPKFRBITL-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action:

The compound’s mode of action likely involves binding to specific active sites within enzymes or receptors. Fluorine substitution (trifluoroethyl group) can significantly impact the compound’s interactions due to its electronegativity and steric effects. By observing how enzymes interact with this trifluoroethylated imidazole, scientists can gain insights into enzyme specificity and the role of fluorine in biological systems .

Biochemical Analysis

Biochemical Properties

N-(2,2,2-Trifluoroethoxycarbonyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux . Additionally, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can bind to specific proteins, affecting their structure and function .

Cellular Effects

N-(2,2,2-Trifluoroethoxycarbonyl)imidazole has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways, leading to changes in cellular responses . Furthermore, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can impact gene expression, resulting in alterations in the production of specific proteins . These changes can subsequently affect cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways . Additionally, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained alterations in cellular processes and function .

Dosage Effects in Animal Models

The effects of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . By interacting with key enzymes, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can modulate the activity of metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole within different cellular compartments .

Subcellular Localization

The subcellular localization of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of trifluoroethanol with carbonyl diimidazole in the presence of a solvent such as tetrahydrofuran . The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSLGTPKFRBITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231014
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-32-9
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,2-Trifluoroethoxycarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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